5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride
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Description
IRC-083927 is novel and potent microtubule inhibitor with potential anticancer activity. IRC-083927 inhibits the tubulin polymerization by a binding to the colchicine site. IRC-083927 inhibits in vitro cell growth of human cancer cell lines in the low nanomolar range. More interesting, it remains highly active against cell lines resistant to microtubule-interacting agents (taxanes, Vinca alkaloids, or epothilones). Chronic oral treatment with IRC-083927 (5 mg/kg) inhibits the growth of two human tumor xenografts in nude mice (C33-A, human cervical cancer and MDA-MB-231, human hormone-independent breast cancer). Together, the antitumor effects induced by IRC-083927 on tumor models resistant to tubulin agents support further investigations to fully evaluate its potential for the treatment of advanced cancers, particularly those resistant to current clinically available drugs.
Properties
CAS No. |
955082-09-4 |
---|---|
Molecular Formula |
C22H20ClFN4O4S |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C22H19FN4O4S.ClH/c23-19-12-18(10-11-20(19)27-32(24,28)29)31-17-8-6-15(7-9-17)21-13-25-22(26-21)14-30-16-4-2-1-3-5-16;/h1-13,27H,14H2,(H,25,26)(H2,24,28,29);1H |
InChI Key |
WDKXZCKBBNZPLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IRC 083927 IRC-083927 IRC083927 N-(2-fluoro-4-(4-(2-(phenoxymethyl)-1H-imidazol-4-yl)phenoxy)phenyl)sulfamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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